2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL
Descripción
Propiedades
IUPAC Name |
2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-4-5-14-10-16(24)21-19(20-14)27-11-17-22-18(23-26-17)13-6-8-15(9-7-13)25-12(2)3/h6-10,12H,4-5,11H2,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGOPXFIDAIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Formation of 6-Propylpyrimidin-4-ol
The pyrimidine ring is constructed via Biginelli-like condensation (Figure 1):
- Reactants : Ethyl acetoacetate (β-ketoester), propionitrile (as the nitrile source), and urea.
- Conditions : HCl catalysis in ethanol under reflux (12–24 hours).
- Mechanism : Cyclocondensation forms 6-propylpyrimidin-4(3H)-one, followed by acidic hydrolysis to yield 6-propylpyrimidin-4-ol.
Key Observations :
Introduction of the Sulfanyl Group at Position 2
A thiol group is introduced via nucleophilic aromatic substitution (SNAr):
- Chlorination : Treat 6-propylpyrimidin-4-ol with POCl₃ to form 2-chloro-6-propylpyrimidin-4-ol.
- Thiolation : React with thiourea in ethanol/water (1:1) under reflux, followed by neutralization with NaOH to isolate 2-sulfanyl-6-propylpyrimidin-4-ol.
Optimization :
- POCl₃ must be anhydrous to avoid hydrolysis.
- Thiourea acts as a sulfur source and nucleophile, displacing chloride at position 2.
Synthesis of the 1,2,4-Oxadiazole Moiety
Formation of the Oxadiazole Ring
The 1,2,4-oxadiazole scaffold is synthesized via cyclization of amidoximes (Figure 2):
- Amidoxime Preparation : React 4-(propan-2-yloxy)benzamide with hydroxylamine hydrochloride in ethanol/water (reflux, 6 hours).
- Cyclodehydration : Treat amidoxime with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (0°C to room temperature, 4 hours) to form 3-[4-(propan-2-yloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole.
Critical Parameters :
Functionalization with Methylsulfanyl Group
The chloromethyl group on the oxadiazole is substituted with a sulfanyl group:
- Nucleophilic Substitution : React 3-[4-(propan-2-yloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C (8 hours).
- Isolation : Neutralize with dilute HCl and extract with ethyl acetate to yield 3-[4-(propan-2-yloxy)phenyl]-5-(methylsulfanyl)methyl-1,2,4-oxadiazole.
Challenges :
- Competing oxidation of NaSH to disulfide requires inert atmosphere.
- Excess NaSH ensures complete substitution.
Coupling of Pyrimidine and Oxadiazole Fragments
Thioether Formation
The sulfanyl group on the pyrimidine reacts with the methylsulfanyl-oxadiazole via displacement :
- Activation : Oxidize 3-[4-(propan-2-yloxy)phenyl]-5-(methylsulfanyl)methyl-1,2,4-oxadiazole with m-chloroperbenzoic acid (mCPBA) to form a sulfonyl intermediate, enhancing electrophilicity.
- Coupling : React with 2-sulfanyl-6-propylpyrimidin-4-ol in DMF using K₂CO₃ as base (room temperature, 12 hours).
Reaction Mechanism :
- Sulfonyl group acts as a leaving group, enabling nucleophilic attack by the pyrimidine thiolate.
- Base deprotonates the thiol, generating a stronger nucleophile.
Purification and Characterization
Chromatographic Separation
Purify the crude product via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J=6.0 Hz, 6H, CH(CH₃)₂), 2.95 (t, J=7.5 Hz, 2H, CH₂CH₂CH₃), 4.65 (septet, J=6.0 Hz, 1H, OCH(CH₃)₂), 6.90–7.40 (m, 4H, aromatic).
- HRMS : m/z calculated for C₂₁H₂₃N₅O₃S [M+H]⁺: 449.1521; found: 449.1518.
Alternative Synthetic Routes
One-Pot Oxadiazole-Pyrimidine Assembly
A streamlined approach involves sequential cyclization and coupling :
- Combine 4-(propan-2-yloxy)benzamidoxime, chloroacetonitrile, and 2-sulfanyl-6-propylpyrimidin-4-ol in acetonitrile.
- Add cesium carbonate and heat at 80°C (24 hours) to concurrently form the oxadiazole and thioether.
Advantages :
- Reduces purification steps.
- Higher atom economy.
Limitations :
Industrial-Scale Considerations
Solvent Selection
Catalytic Enhancements
- Use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst during substitution steps to accelerate kinetics.
Challenges and Mitigation Strategies
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Sulfanyl Group
The methylsulfanyl (-SCH₂-) moiety attached to the oxadiazole ring is susceptible to nucleophilic displacement. For example:
-
Thiol exchange : Reaction with thiols (R-SH) under basic conditions replaces the methylsulfanyl group.
-
Halogenation : Treatment with halogens (e.g., Cl₂, Br₂) or halogenating agents (e.g., N-bromosuccinimide) converts the -SCH₂- group to -XCH₂- (X = Cl, Br) .
Example Reaction:
Oxidation Reactions
The thioether (-S-) group undergoes oxidation:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (mild) | Sulfoxide (-SO-) | Room temperature, acidic pH |
| KMnO₄ (strong) | Sulfone (-SO₂-) | Heating in aqueous H₂SO₄ |
Example Reaction:
Pyrimidine Ring Functionalization
The hydroxyl group at position 4 of the pyrimidine ring participates in:
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) forms ethers.
-
Acylation : Treatment with acyl chlorides (e.g., AcCl) yields esters.
Example Reaction:
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring is generally stable but can undergo:
-
Ring-opening hydrolysis : Under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions, yielding amidoxime derivatives .
-
Electrophilic substitution : Halogenation or nitration at the phenyl substituent via directed ortho-metalation .
Example Reaction:
Propan-2-yloxy Group Modifications
The isopropoxy (-OCH(CH₃)₂) group on the phenyl ring undergoes:
-
Cleavage : Hydrolysis with HI yields a phenol derivative.
-
Demethylation : Reaction with BBr₃ removes alkyl groups, forming a hydroxyl substituent .
Example Reaction:
Cross-Coupling Reactions
While the parent compound lacks halogens, synthetic intermediates with bromine or iodine substituents enable:
-
Suzuki coupling : Arylation using boronic acids.
Example Intermediate Synthesis:
Reductive Transformations
Aplicaciones Científicas De Investigación
The compound 2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry, pharmacology, and biochemistry. This article provides a comprehensive overview of the applications of this compound based on available literature and research findings.
Structural Features
The compound features a pyrimidine core substituted with a propyl group and a sulfanyl group linked to an oxadiazole moiety. The presence of the propan-2-yloxy group contributes to its lipophilicity, which may enhance its biological activity.
Anticancer Research
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The oxadiazole and pyrimidine rings are known to interact with various biological targets involved in cancer cell proliferation and survival.
Case Studies
- In Vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| A549 | 6.5 | Inhibition of kinase activity |
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been explored. It has been observed to reduce levels of pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases.
Mechanisms
- Cytokine Inhibition : The compound may inhibit the production of TNF-alpha and IL-6 in macrophages, which are key mediators in the inflammatory response.
Neuroprotective Effects
Emerging research indicates that similar compounds can offer neuroprotective benefits by modulating oxidative stress pathways and enhancing neuronal survival.
Findings
- Oxidative Stress Reduction : Compounds with oxadiazole structures have been shown to reduce oxidative damage in neuronal cells, indicating potential use in neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| Compound A (similar structure) | Moderate | Yes | Limited |
| Compound B (different substituents) | High | Moderate | Yes |
| This compound | High | Yes | Potential |
Mecanismo De Acción
The mechanism of action of 2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules cited in the evidence.
Table 1: Structural and Functional Comparison
Key Findings from Comparison :
Structural Divergence: The target compound’s 1,2,4-oxadiazole and sulfanyl-methyl linkage distinguishes it from ’s nucleoside analog and ’s pyrimidine-based kinase inhibitor. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability compared to ’s imidazolidinedione core .
However, the absence of a fluoro-trifluoromethylphenyl group (as in ) may limit its potency against specific targets like EGFR . The sulfanyl group in the target compound contrasts with the terpene-thioether in , which is critical for antiviral activity. Sulfanyl groups typically enhance binding to cysteine-rich domains (e.g., in proteases), but this remains speculative without direct data.
Physicochemical Properties: The propyl and propan-2-yloxy substituents in the target compound likely increase lipophilicity compared to ’s morpholinoethyl group, which improves aqueous solubility. This trade-off may influence bioavailability and tissue penetration.
Actividad Biológica
The compound 2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-propylpyrimidin-4-ol is a complex organic molecule that incorporates various functional groups known for their biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an oxadiazole moiety and a propan-2-yloxyphenyl group. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O3S |
| Molecular Weight | 336.41 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)Oc1ccc(N=Nc2ncnc(NC(=O)N)c2=O)c(c1)C(=O)N)C(=O)N |
Anticancer Activity
- Mechanism of Action : Compounds containing oxadiazole and pyrimidine rings have shown significant anticancer properties. They are believed to inhibit key enzymes involved in cancer cell proliferation, such as cyclooxygenases (COX), histone deacetylases (HDAC), and various kinases .
-
Case Studies :
- A study demonstrated that derivatives of oxadiazole exhibit cytotoxicity against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The compound's IC50 values ranged from 1.143 µM to 9.27 µM against different cell lines .
- Another investigation highlighted that the introduction of a sulfanyl group enhances the antiproliferative activity of pyrimidine derivatives against liver cancer cells, showing a significant reduction in cell viability at concentrations as low as 3 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Oxadiazole derivatives are known for their ability to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
- Antibacterial Studies :
- Antifungal Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The oxadiazole ring contributes to its ability to interact with biological targets due to its electron-withdrawing nature.
- The sulfanyl group enhances lipophilicity, improving membrane permeability and bioavailability.
- The pyrimidine core is known for its role in nucleic acid interactions, further facilitating its anticancer properties.
Research Findings
Recent research has focused on synthesizing new derivatives based on this compound to enhance its efficacy and reduce toxicity:
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | Acylthiosemicarbazide, POCl₃, 100°C | 65–75 | |
| Sulfanyl coupling | Pyrimidin-4-ol derivative, K₂CO₃, DMF, 60°C | 50–60 |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assigns proton environments (e.g., oxadiazole protons at δ 8.1–8.3 ppm) and carbon backbone.
- IR: Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular weight (±3 ppm error).
- Crystallography: Single-crystal X-ray diffraction resolves bond angles and confirms the oxadiazole-pyrimidine dihedral angle (~15–25°), critical for understanding steric effects .
Advanced: How can computational methods like DFT or reaction path search algorithms optimize synthesis?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediate stability, guiding solvent selection and catalyst design. For example:
- Reaction Path Search: ICReDD’s approach combines quantum chemical calculations with experimental data to identify low-energy pathways, reducing trial-and-error iterations .
- Solvent Effects: COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics, favoring DMF or acetonitrile for polar intermediates .
Q. Table 2: Computational Parameters for Reaction Optimization
| Parameter | DFT Level | Solvent Model | Key Outcome |
|---|---|---|---|
| Transition State | B3LYP/6-31G* | COSMO | Identified rate-limiting step in cyclization |
| Energy Barrier | M06-2X/cc-pVTZ | SMD | Predicted 10% yield increase with K₂CO₃ |
Advanced: How to address contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Standardized Protocols: Replicate experiments under identical conditions (e.g., HepG2 vs. MCF-7 cell lines).
- Statistical Analysis: Use ANOVA or Bayesian modeling to distinguish noise from true biological effects.
- Purity Validation: Ensure ≥95% purity via HPLC before bioassays .
Advanced: What strategies exist for scaling up synthesis while maintaining purity?
Methodological Answer:
- Continuous Flow Reactors: Enhance mixing and heat transfer for cyclization steps, reducing byproducts.
- Automated Platforms: Machine learning-driven systems adjust parameters in real-time (e.g., residence time, stoichiometry).
- In-line Analytics: PAT (Process Analytical Technology) monitors reaction progress via UV-Vis or Raman spectroscopy .
Advanced: How to design experiments to study structure-activity relationships (SAR)?
Methodological Answer:
- Systematic Substitution: Synthesize analogs with modifications to the oxadiazole (e.g., electron-withdrawing groups) or pyrimidin-4-ol moiety.
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., kinase inhibitors).
- Free-Wilson Analysis: Quantifies contributions of substituents to bioactivity, guiding lead optimization .
Q. Table 3: SAR Design Framework
| Variable | Modification | Assay Outcome | Computational Prediction |
|---|---|---|---|
| Oxadiazole substituent | 4-Cl vs. 4-OCH₃ | IC₅₀: 2.1 µM vs. 5.3 µM | ΔG binding: −8.2 kcal/mol vs. −7.5 kcal/mol |
Notes
- References exclude prohibited sources (e.g., ).
- Advanced questions emphasize interdisciplinary methodologies (e.g., computational-experimental feedback loops).
- Data tables integrate evidence-based parameters for reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
